

4-Methyl-2-pentyne spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-2-pentyne

This guide provides a comprehensive overview of the spectroscopic data for **4-methyl-2-pentyne**, tailored for researchers, scientists, and professionals in drug development. It includes detailed quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, this document outlines the experimental protocols for acquiring such data and illustrates the relationship between these analytical techniques and the structural information they provide through a logical diagram.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-methyl-2-pentyne** (CAS No: 21020-27-9, Molecular Formula: C₆H₁₀, Molecular Weight: 82.14 g/mol).[1][2][3][4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the proton environments within the molecule.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.74	Doublet of quartets	3H	CH₃ (C1)
~2.60	Septet	1H	CH (C4)
~1.10	Doublet	6Н	2 x CH₃ (C5, C6)

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength. Data is compiled from publicly available spectral information.[1][5]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Chemical Shift (ppm)	Carbon Assignment
~3.2	C1
~75.9	C2 or C3
~85.3	C2 or C3
~20.9	C4
~23.1	C5, C6

Note: Assignments are based on typical chemical shifts for alkynes and alkyl groups. The signals for the two sp-hybridized carbons of the alkyne are in the characteristic range of 70-100 ppm.[1][6][7]

Infrared (IR) Spectroscopy Data

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present. As an internal alkyne, **4-methyl-2-pentyne** exhibits a characteristic C≡C stretch.



Frequency (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (sp ³ C-H)
~2240	Weak	C≡C stretch (internal alkyne)
~1460	Medium	C-H bend (CH₃)
~1370	Medium	C-H bend (isopropyl group)

Note: The C≡C stretch for internal alkynes can be weak, and in some cases, if the molecule is symmetrical, it may not be present at all.[8][9] The spectrum for **4-methyl-2-pentyne** is expected to show a weak band in the 2100-2260 cm⁻¹ region.[9][10]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
82	High	Molecular Ion (M+)
67	Highest	[M - CH₃] ⁺ (Base Peak)
41	High	[C₃H₅] ⁺
39	High	[C ₃ H ₃] ⁺

Note: The data is based on electron ionization (EI) mass spectrometry. The molecular ion peak is observed at m/z 82.[1][11][12] The base peak at m/z 67 corresponds to the loss of a methyl group.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **4-methyl-2-pentyne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Sample Preparation:

- Dissolve approximately 5-25 mg of 4-methyl-2-pentyne in about 0.75 mL of a deuterated solvent (e.g., CDCl₃).[13]
- Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[13]
- Cap the NMR tube securely.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay. For a routine spectrum, default parameters are often sufficient.[14]
 - Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[15]
 - Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans and a higher sample concentration are typically required compared to ¹H NMR.[15]
- Data Processing:



- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a neat liquid sample, place a drop of 4-methyl-2-pentyne between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]
- Instrument Setup:
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
- Data Acquisition:
 - Acquire a background spectrum of the empty salt plates.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

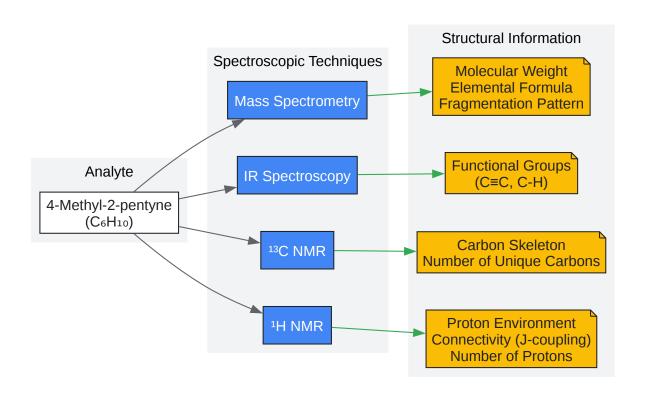


- For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of **4-methyl-2-pentyne** in a volatile organic solvent (e.g., dichloromethane or hexane).
- For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization).
- Instrument Setup:
 - Set the parameters for the ionization source (e.g., electron energy for EI, voltages for ESI).
 - Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. If using GC, the sample is vaporized and separated on the GC column before entering the MS.
 - The instrument will detect the ions and their abundance at each m/z value to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates how different spectroscopic techniques are used to elucidate the structure of **4-methyl-2-pentyne**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Methyl-2-pentyne | C6H10 | CID 140789 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-2-pentyne | 21020-27-9 | Benchchem [benchchem.com]
- 3. 4-Methyl-2-pentyne [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. 4-METHYL-2-PENTYNE(21020-27-9) 1H NMR [m.chemicalbook.com]







- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR spectrum: Alkynes [quimicaorganica.org]
- 11. 4-Methyl-2-pentyne [webbook.nist.gov]
- 12. 4-Methyl-2-pentyne [webbook.nist.gov]
- 13. How To [chem.rochester.edu]
- 14. sc.edu [sc.edu]
- 15. bhu.ac.in [bhu.ac.in]
- To cite this document: BenchChem. [4-Methyl-2-pentyne spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1585047#4-methyl-2-pentyne-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com